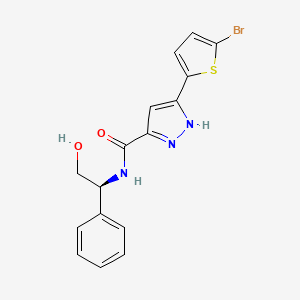

3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide

Beschreibung

3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromothiophene moiety, a hydroxyphenylethyl group, and a pyrazole carboxamide core.

Eigenschaften

Molekularformel |

C16H14BrN3O2S |

|---|---|

Molekulargewicht |

392.3 g/mol |

IUPAC-Name |

5-(5-bromothiophen-2-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C16H14BrN3O2S/c17-15-7-6-14(23-15)11-8-12(20-19-11)16(22)18-13(9-21)10-4-2-1-3-5-10/h1-8,13,21H,9H2,(H,18,22)(H,19,20)/t13-/m1/s1 |

InChI-Schlüssel |

AXRLNYUMAXUMRE-CYBMUJFWSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |

Kanonische SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(5-Bromthiophen-2-yl)-N-(2-Hydroxy-1-phenylethyl)-1H-pyrazol-5-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie PCC oder Jones-Reagenz zu einer Carbonylgruppe oxidiert werden.

Reduktion: Der Bromthiophen-Rest kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LAH) zu einem Thiophenderivat reduziert werden.

Substitution: Das Bromatom im Bromthiophen kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: PCC, Jones-Reagenz

Reduktion: Lithiumaluminiumhydrid (LAH)

Substitution: Nucleophile (Amine, Thiole), palladiumkatalysierte Kreuzkupplungsreaktionen

Hauptprodukte

Oxidation: Bildung eines Carbonyl-Derivats

Reduktion: Bildung eines Thiophen-Derivats

Substitution: Bildung von substituierten Thiophen-Derivaten

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.

Biologie: Wird auf sein Potenzial als biochemische Sonde zur Untersuchung zellulärer Prozesse untersucht.

Wirkmechanismus

Der Wirkmechanismus von 3-(5-Bromthiophen-2-yl)-N-(2-Hydroxy-1-phenylethyl)-1H-pyrazol-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. In der Krebsforschung wurde festgestellt, dass es die Expression von Schlüsselproteinen hemmt, die an der Tumorzellmigration und dem -wachstum beteiligt sind, wie z. B. FAT1. Diese Hemmung führt zur Unterdrückung von nachgeschalteten Signalwegen, die das Tumorwachstum fördern, und übt so seine Antikrebswirkungen aus.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

Reduction: The bromothiophene moiety can be reduced to a thiophene derivative using reducing agents like lithium aluminum hydride (LAH).

Substitution: The bromine atom in the bromothiophene can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: Lithium aluminum hydride (LAH)

Substitution: Nucleophiles (amines, thiols), palladium-catalyzed cross-coupling reactions

Major Products

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of a thiophene derivative

Substitution: Formation of substituted thiophene derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Wirkmechanismus

The mechanism of action of 3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In cancer research, it has been found to inhibit the expression of key proteins involved in tumor cell migration and growth, such as FAT1 . This inhibition leads to the suppression of downstream signaling pathways that promote tumor progression, thereby exerting its anti-cancer effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(5-Chlorthiophen-2-yl)-N-(2-Hydroxy-1-phenylethyl)-1H-pyrazol-5-carboxamid

- 3-(5-Methylthiophen-2-yl)-N-(2-Hydroxy-1-phenylethyl)-1H-pyrazol-5-carboxamid

- 3-(5-Fluorthiophen-2-yl)-N-(2-Hydroxy-1-phenylethyl)-1H-pyrazol-5-carboxamid

Einzigartigkeit

Die Einzigartigkeit von 3-(5-Bromthiophen-2-yl)-N-(2-Hydroxy-1-phenylethyl)-1H-pyrazol-5-carboxamid liegt in seinem Bromthiophen-Rest, der im Vergleich zu seinen Analoga unterschiedliche elektronische und sterische Eigenschaften verleiht. Dies kann seine Reaktivität, die Bindungsaffinität zu molekularen Zielstrukturen und die gesamte biologische Aktivität beeinflussen, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.